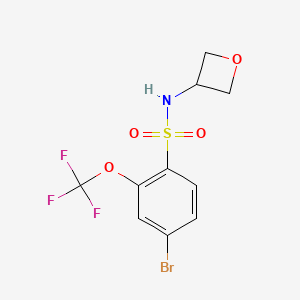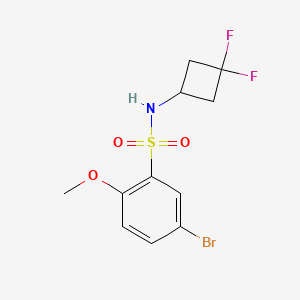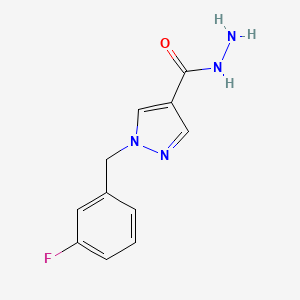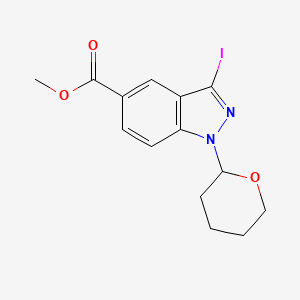
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 3-fluoro-4-methylbenzyl group at the 1-position. The presence of the fluorine atom and the methyl group on the benzyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzyl bromide with 1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another synthetic route involves the use of 3-fluoro-4-methylbenzyl chloride as the starting material, which reacts with 1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of starting materials and reaction conditions may vary depending on the availability and cost of reagents. The reaction is optimized to achieve high yields and purity of the final product. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzyl derivatives.
Esterification: Formation of esters.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group allows the compound to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the benzyl ring, which may affect its chemical and biological properties.
1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom on the benzyl ring, which may influence its reactivity and interactions with biological targets.
1-(3-Chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the fluorine atom and the methyl group on the benzyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-3-9(4-11(8)13)6-15-7-10(5-14-15)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKHUPSSZRNUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














